molecular formula C21H31N3O2 B6009058 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide

6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide

Katalognummer B6009058
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: SDMHEJNHDKOIPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as JNJ-7925476, is a novel compound that has been synthesized for potential use in scientific research. This compound is a spirocyclic amide that belongs to the class of diazaspiro compounds. It has been found to have potential applications in the field of neuroscience, specifically in the study of the dopamine system.

Wirkmechanismus

6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to be a selective antagonist of the dopamine D3 receptor. The D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. It has been implicated in the regulation of reward and motivation, and dysregulation of this receptor has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to have several biochemical and physiological effects. In animal studies, it has been found to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior. It has also been found to reduce the rewarding effects of nicotine and ethanol. These effects suggest that 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide may have potential applications in the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the dopamine D3 receptor, which allows for more precise manipulation of the dopamine system. However, one limitation is that it has a low overall yield of approximately 10%, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. One direction is to further investigate its potential applications in the treatment of addiction. Another direction is to investigate its effects on other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to optimize the synthesis of 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide to improve its availability for research purposes.

Synthesemethoden

The synthesis of 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves a multi-step process that begins with the reaction of 3-phenylpropylamine with 2,5-dimethoxybenzaldehyde to form the intermediate 2,5-dimethoxy-N-(3-phenylpropyl)benzylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to form the spirocyclic amide 6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. The overall yield of this synthesis is approximately 10%.

Wissenschaftliche Forschungsanwendungen

6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to have potential applications in the field of neuroscience, specifically in the study of the dopamine system. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor control. Dysregulation of the dopamine system has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Eigenschaften

IUPAC Name

6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-13-22-20(26)24-16-12-21(17-24)11-7-15-23(19(21)25)14-6-10-18-8-4-3-5-9-18/h3-5,8-9H,2,6-7,10-17H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMHEJNHDKOIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.